molecular formula C24H22N6O B3503949 6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B3503949
M. Wt: 410.5 g/mol
InChI Key: UBTPSHVBNJJDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline, also known as MPQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family of organic compounds and has a unique chemical structure that makes it an attractive target for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have a positive effect on the immune system, stimulating the production of certain immune cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline for lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer drugs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.

Future Directions

There are a number of potential future directions for research on 6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline. One area of interest is the development of new cancer drugs based on its chemical structure. Another area of interest is the study of its anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline and to identify any potential side effects or limitations to its use.

Scientific Research Applications

6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. 6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer drugs.

properties

IUPAC Name

(6-methyl-2-pyridin-4-ylquinolin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O/c1-17-3-4-21-19(15-17)20(16-22(28-21)18-5-9-25-10-6-18)23(31)29-11-13-30(14-12-29)24-26-7-2-8-27-24/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTPSHVBNJJDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 2
Reactant of Route 2
6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 3
Reactant of Route 3
6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 4
Reactant of Route 4
6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 5
Reactant of Route 5
6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 6
6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.